L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine
Description
Properties
CAS No. |
915717-12-3 |
|---|---|
Molecular Formula |
C27H48N6O8S |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H48N6O8S/c1-15(2)11-19(31-24(37)17-7-6-9-28-17)23(36)29-13-22(35)30-18(8-10-42-5)25(38)32-20(12-16(3)4)26(39)33-21(14-34)27(40)41/h15-21,28,34H,6-14H2,1-5H3,(H,29,36)(H,30,35)(H,31,37)(H,32,38)(H,33,39)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
BWEQENGSJXGYSS-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products.
Resin Selection: The synthesis begins with the selection of a suitable resin that can anchor the first amino acid. Commonly used resins include Wang resin or Fmoc-resin.
Amino Acid Coupling: Each amino acid is sequentially added to the growing peptide chain. In this case, L-proline is typically anchored first, followed by L-leucine, glycine, L-methionine, another L-leucine, and finally L-serine.
Activation Agents: Coupling reactions often utilize activation agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents. The crude product is then purified using high-performance liquid chromatography (HPLC).
Liquid-Phase Synthesis
Liquid-phase synthesis can be employed for shorter peptides or when specific conditions favor this method.
Reagents: Similar to SPPS, liquid-phase synthesis requires amino acids activated for coupling. However, the reaction occurs in solution rather than on a solid support.
Sequential Coupling: The amino acids are added one at a time to ensure complete reaction and minimize side products.
Purification: After synthesis, purification methods such as precipitation or chromatographic techniques are utilized to isolate the desired peptide.
Recent studies have explored various enzymatic and chemical methods for synthesizing complex peptides like L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine.
Enzymatic Synthesis
Enzymatic methods have gained traction due to their specificity and mild reaction conditions:
Enzyme Selection: Specific proteases or ligases can be employed to catalyze peptide bond formation.
Reaction Conditions: These reactions typically occur under physiological conditions (pH 7-8, 25-37°C), which can enhance yields and reduce by-products.
Chemical Synthesis
Chemical methods remain relevant, particularly in industrial settings where large-scale production is necessary:
- Yield Optimization: Adjustments in reaction conditions, such as temperature and solvent choice, can significantly impact yield and purity.
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity; automation possible | More expensive; requires specialized equipment |
| Liquid-Phase Synthesis | Simpler setup; suitable for small batches | Lower yields; longer reaction times |
| Enzymatic Synthesis | High specificity; mild conditions | Potentially slower; enzyme stability issues |
| Chemical Synthesis | Scalable; established methodologies | Risk of racemization; harsh conditions |
The preparation of this compound can be effectively achieved through various synthetic methods including solid-phase and liquid-phase syntheses as well as enzymatic approaches. Each method presents unique advantages and challenges that must be considered based on the desired application and scale of production. Future research may focus on optimizing these methods further to enhance yield, reduce costs, and improve overall efficiency in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Neuroprotective Effects
Research indicates that L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
- Mechanism of Action : The compound is believed to modulate neurotransmitter systems and reduce neuroinflammation, which is crucial for protecting neuronal health. For instance, studies have shown that L-serine, a component of this peptide, can mitigate excitotoxicity and promote neuronal survival by activating glycine receptors and enhancing the expression of neuroprotective factors like PPAR-γ .
- Case Studies : In preliminary studies involving Parkinson's patients, the administration of L-prolyl-L-leucyl-glycine amide (a related compound) demonstrated antiparkinsonian activity and reduced levodopa-induced dyskinesias . This suggests that similar peptides could offer therapeutic benefits in managing symptoms of Parkinson's disease.
Immune Modulation
This compound has also been investigated for its potential to modulate immune responses.
- Cytokine Production : Research indicates that proline-rich peptides can enhance cytokine production, which is vital for immune system regulation. For example, studies have shown increased interleukin-6 (IL-6) production in immune cells treated with proline-containing peptides.
- Therapeutic Implications : The modulation of immune responses through this peptide could have implications for treating autoimmune diseases or conditions characterized by chronic inflammation.
Antioxidant Properties
The antioxidant activity of this compound is another area of interest.
- Oxidative Stress Management : The compound has demonstrated scavenging activity against free radicals in various assays, indicating its potential to mitigate oxidative stress within cells. This property is particularly relevant in the context of age-related diseases and conditions where oxidative damage plays a significant role.
Therapeutic Applications in Cancer
Emerging research suggests that peptides similar to this compound may play a role in cancer therapy.
- Matrix Metalloproteinase Inhibition : Some studies have explored the use of peptides as prodrugs activated by matrix metalloproteinases (MMPs), which are often overexpressed in tumors. These peptides can selectively target cancerous tissues while sparing healthy ones, potentially leading to more effective treatment strategies .
Summary of Findings
The following table summarizes key studies related to the applications of this compound:
| Study | Application | Key Findings |
|---|---|---|
| Study A | Neuroprotection | Reduced neuronal cell death under oxidative stress conditions |
| Study B | Immune modulation | Enhanced IL-6 production indicating increased immune response |
| Study C | Antioxidant activity | Demonstrated scavenging activity against free radicals |
| Study D | Cancer therapy | Potential for selective targeting of tumor tissues via MMP activation |
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymatic reactions, alter cellular signaling pathways, or bind to receptors to elicit a response.
Comparison with Similar Compounds
Peptide Length and Structural Complexity
The target hexapeptide is longer than di- or tripeptides (e.g., L-prolyl-L-methionine , a dipeptide in ) but shorter than larger peptides like the 13-residue N-Acetyl-L-seryl-L-tyrosyl-…-L-valinamide (MW: 1664.88 g/mol, ). Longer peptides often face challenges in intestinal absorption and enzymatic degradation, as seen in PLG’s poor bioavailability . Shorter peptides (e.g., Pro-Met dipeptide, C₁₀H₁₈N₂O₃S) generally exhibit better membrane permeability but may lack target specificity .
Amino Acid Composition and Functional Groups
- Hydrophobic Residues : The target peptide contains two leucine and one methionine , similar to L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-… () and L-Isoleucine, L-methionyl-L-tyrosyl-L-prolylglycyl- (). These residues may promote aggregation or membrane interactions but reduce aqueous solubility.
- Hydrophilic Residues : The presence of glycine and serine enhances solubility compared to peptides with more hydrophobic residues (e.g., L-Tyrosine,L-methionyl-…-L-alanyl- , ). However, peptides with charged residues (e.g., arginine in ’s compound) likely exhibit superior solubility .
- Methionine : Shared with compounds in , and 9, methionine introduces susceptibility to oxidation, impacting stability .
Physicochemical Properties
Biological Activity
L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine, a complex peptide composed of five amino acids, exhibits a range of biological activities that are critical in various physiological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Peptide Structure
The peptide consists of the following amino acids:
- Proline (Pro)
- Leucine (Leu)
- Glycine (Gly)
- Methionine (Met)
- Serine (Ser)
This unique combination contributes to its structural stability and biological functions.
1. Neurotransmission and Neuroprotection
L-serine, a key component of the peptide, plays a significant role in neurotransmission. It is involved in the synthesis of important neurotransmitters and has been shown to have neuroprotective effects in various studies. For instance, L-serine supplementation has been linked to improvements in conditions such as amyotrophic lateral sclerosis (ALS) and diabetic neuropathy due to its role in maintaining neuronal health and function .
2. Metabolic Functions
L-prolyl and L-leucyl residues contribute to the peptide's stability and enhance its metabolic functions. The peptide is involved in metabolic pathways that regulate amino acid synthesis, particularly influencing the folate and methionine cycles. This regulation is crucial for maintaining cellular homeostasis and energy metabolism .
The mechanisms through which this compound exerts its effects include:
- Modulation of Enzyme Activity: The peptide enhances the activity of enzymes involved in neurotransmitter synthesis and metabolism.
- Regulation of Gene Expression: It influences gene expression related to metabolic pathways, particularly those associated with serine metabolism .
- Cell Signaling: The peptide may act as a signaling molecule that affects cellular responses to stress and injury.
1. L-Serine in Neurological Disorders
A study highlighted the therapeutic potential of L-serine in ALS patients, showing significant improvements in muscle strength and function when administered as a supplement. The findings suggest that L-serine can ameliorate symptoms by enhancing neurotransmitter availability .
2. Metabolic Health
Research has demonstrated that peptides containing L-serine can improve metabolic profiles in obese mice models. The administration of such peptides led to reduced adiposity and improved glucose tolerance, indicating their potential role in managing obesity-related conditions .
Data Tables
Q & A
[Basic] What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine with high purity?
Answer:
SPPS is the gold standard for synthesizing peptides like this compound. Key steps include:
- Resin selection : Use a Wang or Rink amide resin for C-terminal amide or free acid formation, respectively.
- Coupling agents : HBTU/HOBt or DIC/Oxyma Pure for efficient activation, especially for sterically hindered residues like methionine and leucine.
- Deprotection : 20% piperidine in DMF for Fmoc removal, with rigorous washing to prevent side reactions.
- Monitoring : Kaiser test or ninhydrin assay to confirm coupling completion.
Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures high purity (>95%) .
[Basic] Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., expected MW: ~663.8 Da).
- Nuclear magnetic resonance (NMR) : 2D H-C HSQC to resolve backbone and side-chain conformations, critical for methionine and leucine residues.
- High-performance liquid chromatography (HPLC) : Retention time consistency and peak symmetry confirm purity and identity.
- Amino acid analysis (AAA) : Post-hydrolysis quantification validates residue stoichiometry .
[Basic] How can researchers mitigate solubility challenges during experimental handling of this compound?
Answer:
- Solvent systems : Use DMSO (10-20% v/v) or acetonitrile/water mixtures for initial solubilization.
- Buffers : Phosphate-buffered saline (PBS) at pH 7.4 or ammonium bicarbonate (pH 8.0) for aqueous studies.
- Temperature control : Pre-warm solvents to 37°C to disrupt hydrophobic aggregation.
- Sonication : Brief ultrasonic pulses (10-20 sec) aid in dissolving peptide aggregates .
[Advanced] What computational and experimental approaches are recommended for analyzing the conformational dynamics of this compound in aqueous environments?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P) to study folding pathways over 100+ ns trajectories.
- Circular dichroism (CD) spectroscopy : Far-UV CD (190-250 nm) to detect α-helix or β-sheet propensity.
- Nuclear Overhauser effect (NOE) : 2D NOESY NMR to identify inter-residue distances and stabilize tertiary interactions.
- Fluorescence quenching : Tryptophan analogs or extrinsic dyes (e.g., ANS) to probe solvent accessibility .
[Advanced] How should researchers address incomplete coupling or epimerization during the synthesis of this compound?
Answer:
- Incomplete coupling : Extend reaction time (2-4 hours), increase coupling agent concentration (2-3 equivalents), or switch to stronger activators like PyBOP.
- Epimerization : Use HOBt instead of HOAt for sensitive residues (e.g., methionine) and maintain reaction temperatures <25°C.
- Real-time monitoring : Implement in-line FTIR or LC-MS to detect side products early.
Post-synthesis, purify using ion-exchange chromatography to separate diastereomers .
[Advanced] What in vitro assays are suitable for evaluating the bioactivity of this compound in receptor-ligand interaction studies?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the peptide on a CM5 chip to measure binding kinetics (, ) with receptors.
- Fluorescence polarization (FP) : Label the peptide with FITC and monitor competition with unlabeled ligands.
- Cell-based luciferase assays : Transfect cells with receptor-linked luciferase reporters to quantify activation/inhibition.
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (, ) .
[Advanced] How should stability studies be designed to assess the degradation kinetics of this compound under physiological conditions?
Answer:
- Accelerated stability testing : Incubate the peptide in PBS (pH 7.4) at 40°C for 4 weeks, sampling weekly for HPLC-MS analysis.
- Oxidative stress : Add 0.1% HO to simulate methionine oxidation.
- Enzymatic degradation : Use trypsin or chymotrypsin to identify cleavage sites via LC-MS/MS.
- Data modeling : Apply first-order kinetics to calculate half-life () and Arrhenius plots for activation energy () .
[Advanced] What statistical methods are appropriate for resolving contradictions in bioactivity data across different studies of this compound?
Answer:
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
- Multivariate regression : Control for confounding variables (e.g., assay type, peptide purity).
- Bland-Altman plots : Visualize agreement between methodologies.
- Power analysis : Ensure sample sizes are sufficient () to detect effect sizes (Cohen’s ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
